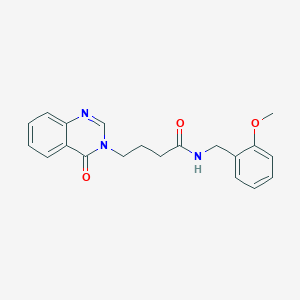

N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Description

N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a quinazolinone-based compound characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a butanamide chain and a 2-methoxybenzyl substituent. Its structure combines a heterocyclic scaffold with a methoxy-substituted aromatic moiety, which influences its physicochemical and biological properties.

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-(4-oxoquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C20H21N3O3/c1-26-18-10-5-2-7-15(18)13-21-19(24)11-6-12-23-14-22-17-9-4-3-8-16(17)20(23)25/h2-5,7-10,14H,6,11-13H2,1H3,(H,21,24) |

InChI Key |

RJWVSVQTBRZXDC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCCN2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through a nucleophilic substitution reaction involving a suitable butanoyl chloride derivative.

Introduction of the 2-Methoxybenzyl Group: The final step involves the alkylation of the quinazolinone core with 2-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, including N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, exhibit promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Its structure suggests potential interactions with bacterial enzymes, leading to inhibition of growth.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table reflects findings from a series of experiments that tested the compound against common pathogenic bacteria .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may have neuroprotective effects. These effects are hypothesized to be due to their ability to modulate neuroinflammatory pathways and reduce oxidative stress.

Case Study : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in the brain, indicating its potential for treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Overview :

- Step 1 : Formation of the quinazoline core through cyclization reactions.

- Step 2 : Alkylation with 2-methoxybenzyl chloride.

- Step 3 : Amidation with butanoyl chloride to yield the final compound.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to alter cellular signaling.

Pathways: Interference with specific biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

Key Differences in Core Structures :

- Benzotriazinone Derivatives (e.g., Compounds 14a–14n): These analogs feature a benzo[1,2,3]triazin-4-one core instead of quinazolinone. The triazinone core is synthesized via oxidation of isatin and diazotization steps . In contrast, quinazolinone derivatives (e.g., the target compound) are synthesized using 4-oxoquinazolin-3(4H)-yl precursors, as seen in and .

Table 1: Core Structure Comparison

Substituent Effects on Physicochemical Properties

Substituent Position and Functional Groups :

- N-(4-acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide (): This analog has a para-substituted acetamidophenyl group, which introduces an electron-withdrawing acetamide moiety.

- 4-(6-Bromo-2,4-dioxoquinazolin-3-yl) Analogs (): Bromination at the quinazolinone’s 6-position increases molecular weight (e.g., 892287-57-9, C20H17BrN4O4) and may improve halogen bonding interactions in biological targets. However, bromine’s steric bulk could reduce metabolic stability compared to the target compound’s unsubstituted core .

- Hydroxy-Substituted Derivatives (e.g., 920423-09-2, ): A 2-hydroxy group on the quinazolinone core enhances hydrogen-bonding capacity, improving aqueous solubility (predicted density: 1.391 g/cm³). The target compound’s methoxy group offers greater stability against oxidation but reduces polarity .

Table 2: Substituent Impact on Properties

*Estimated based on C20H18N4O3 ().

Biological Activity

N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. Quinazoline derivatives have been extensively studied for their antitumor properties, and this specific compound is hypothesized to possess similar effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and findings.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The compound is synthesized through the condensation of 2-methoxybenzyl amine with a 4-oxoquinazoline derivative, followed by acylation to introduce the butanamide moiety. The yield and purity of the synthesized compound can be optimized through various purification techniques such as flash chromatography.

Anticancer Properties

Research has shown that quinazoline derivatives exhibit significant anticancer activity through various mechanisms, including inhibition of tubulin polymerization and cell cycle arrest. A study evaluating similar compounds demonstrated that they effectively induced G2/M phase arrest in cancer cell lines such as A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells) .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5g | A2780 | 4.47 | Tubulin inhibition |

| 5c | MCF-7 | 52.8 | Induces G2/M arrest |

| This compound | TBD | TBD | TBD |

The cytotoxicity of this compound is yet to be fully characterized; however, its structural similarity to known active compounds suggests it may exhibit comparable activity.

The primary mechanism through which quinazoline derivatives exert their anticancer effects is by binding to the colchicine site on tubulin, inhibiting microtubule polymerization. This disruption prevents proper mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have indicated that compounds with similar structures can effectively interact with tubulin, providing insight into their potential efficacy as chemotherapeutic agents.

Case Studies

A notable case study involved the evaluation of several quinazoline derivatives against multidrug-resistant cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced cytotoxicity and overcame resistance mechanisms commonly seen in cancer therapies .

Case Study Summary:

- Objective: Evaluate the efficacy of modified quinazolines against resistant cancer lines.

- Findings: Certain modifications led to enhanced binding affinity to tubulin and improved cytotoxic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.